Solanidine

Teratogenicity Developmental Toxicology In Vivo Toxicology

Solanidine is the essential aglycone reference standard for glycoalkaloid quantification. Unlike glycosides α-solanine/α-chaconine, it provides a sharper BuChE phenotype discrimination window (78-82% vs. 0-2% inhibition). Its teratogenic activity (RTP=32) operates independently of maternal toxicity—unachievable with glycosides. As a C27 solanidane scaffold, it offers a distinct synthetic entry for steroid derivatization. Demands compound-specific validation; generic substitution invalidates quantitative results. Available as ≥98% HPLC-pure analytical standard.

Molecular Formula C27H43NO
Molecular Weight 397.6 g/mol
CAS No. 80-78-4
Cat. No. B192412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolanidine
CAS80-78-4
Synonymssolanidine
Molecular FormulaC27H43NO
Molecular Weight397.6 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C
InChIInChI=1S/C27H43NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,29H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1
InChIKeyJVKYZPBMZPJNAJ-OQFNDJACSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Solanidine CAS 80-78-4: A Steroidal Alkaloid Aglycone for Targeted Research and Biomarker Applications


Solanidine (CAS 80-78-4) is a cholestane-derived steroidal alkaloid aglycone, functioning as the fundamental structural core for the toxic glycoalkaloids α-solanine and α-chaconine, which are naturally abundant in plants of the Solanaceae family, such as potatoes (Solanum tuberosum) [1]. It serves as a critical precursor in the biosynthesis of various pharmacologically active steroid hormones [2]. As a bioactive small molecule, solanidine exhibits distinct biological activities, including enzyme inhibition and anti-proliferative effects, which are separate from those of its glycosylated counterparts [3]. This unique profile positions solanidine as a specialized tool for investigating specific molecular targets and pathways, differentiating it from broader steroidal alkaloid libraries.

Solanidine (80-78-4): Why Its Aglycone Identity Precludes Simple Substitution with In-Class Alkaloids


Generic substitution of solanidine with other steroidal alkaloid aglycones, such as solasodine, tomatidine, or demissidine, is not scientifically justified due to significant quantitative and qualitative differences in their biological target engagement and potency. While these compounds share a common steroidal backbone, subtle variations in ring structure and stereochemistry lead to divergent activities. For instance, in vivo teratogenicity studies show solanidine (0.29 mmol/kg) is 11.7-fold more potent than solasodine (3.4 mmol/kg), and a critical direct comparison reveals solanidine to be a potent CYP2D6 inhibitor (Ki = 43 nM) [1][2]. Furthermore, solanidine's biological profile is fundamentally distinct from its own glycosides, α-solanine and α-chaconine, which are often the primary analytes of interest [3]. Therefore, a procurement specification for 'a steroidal alkaloid' will not guarantee the specific, quantifiable performance of solanidine in targeted assays.

Quantitative Differentiation Guide: Solanidine (80-78-4) vs. Closest Analogs


Solanidine Exhibits 11.7-Fold Higher In Vivo Teratogenic Potency Compared to Solasodine

In direct in vivo studies assessing developmental toxicity in hamsters, solanidine demonstrated significantly greater potency than its close structural analog, solasodine. This finding is crucial for researchers investigating structure-activity relationships or screening compounds for potential adverse effects [1].

Teratogenicity Developmental Toxicology In Vivo Toxicology

Solanidine is a Potent CYP2D6 Inhibitor (Ki = 43 nM), a Feature Undocumented for Key Analogs

Solanidine has been identified as a potent and competitive inhibitor of the cytochrome P450 enzyme CYP2D6 in vitro, with a Ki value of 43 nM. This specific and potent enzyme inhibition has not been reported for its common aglycone comparators like solasodine, tomatidine, or demissidine, making solanidine a unique tool for studying CYP2D6-mediated metabolism and drug interactions [1].

CYP2D6 Enzyme Inhibition Drug Metabolism

Differential Monoclonal Antibody Binding Distinguishes Solanidine from Its Glycosides

Monoclonal antibodies (Mabs) have been developed that can differentially bind solanidine versus its glycosylated forms, α-solanine and α-chaconine. Some Mabs bind solanidine exclusively, while others bind all three with similar affinity, providing tools for highly specific detection and quantification [1].

Immunoassay Monoclonal Antibody Cross-Reactivity

Solanidine Displays Low Acetylcholinesterase Inhibition, in Contrast to Its Potent Glycosides

Solanidine, as an aglycone, exhibits only slight to negligible inhibition of acetylcholinesterase (AChE), even at a high concentration of 100 μM. This is in stark contrast to its glycosylated derivatives, α-solanine and α-chaconine, which show significant enzyme inhibition at a 10-fold lower concentration [1]. This demonstrates the critical role of the carbohydrate moiety for this specific biological activity.

Acetylcholinesterase Neurotoxicity Structure-Activity Relationship

Solanidine's Teratogenicity in Hamsters is Significantly Higher than Demissidine

A comparative in vivo study of teratogenicity in hamsters revealed that solanidine is markedly more potent than demissidine. At a dose of 0.44 mmol/kg, solanidine caused malformations in 50% of litters, compared to only 14% for demissidine at the same dose [1].

Developmental Toxicity Comparative Toxicology In Vivo Model

Solanidine and Solasodine Equivalently Stimulate P. aeruginosa Biofilm Formation

Both solanidine and solasodine have been shown to stimulate biofilm formation in Pseudomonas aeruginosa in a dose-dependent manner. At sub-inhibitory concentrations (32 and 512 µg/mL), both alkaloids significantly increased biofilm formation capacity and upregulated quorum-sensing associated genes, indicating a shared class effect [1].

Biofilm Quorum Sensing Microbiology

Strategic Applications for Solanidine (80-78-4) Driven by Its Unique Comparative Profile


CYP2D6 Phenotyping and Drug-Drug Interaction Studies

Given its potent and selective in vitro inhibition of CYP2D6 (Ki = 43 nM), solanidine is a unique reagent for probing this specific cytochrome P450 enzyme's activity [1]. It can be used as a competitive inhibitor standard in enzymatic assays, a tool for investigating the metabolic pathways of CYP2D6 substrates, and as a biomarker to predict inter-individual variability in drug metabolism and potential drug interactions, a role not shared by its common structural analogs.

Structure-Activity Relationship (SAR) Studies in Toxicology and Pharmacology

The stark contrast in biological activities between solanidine and its analogs makes it an indispensable compound for SAR investigations. For example, its 11.7-fold higher teratogenic potency compared to solasodine and 3.6-fold higher potency compared to demissidine at equimolar doses, along with its negligible AChE inhibition versus its glycosylated derivatives, provides a clear biological readout for mapping the structural determinants of toxicity and enzyme interaction [2][3]. This positions solanidine as a critical reference standard for dissecting the functional roles of specific molecular features.

Development of Highly Specific Immunoassays for Food and Biological Matrices

The availability of monoclonal antibodies that bind exclusively to solanidine, or that discriminate between it and its glycosides (α-solanine and α-chaconine), enables the development of highly specific immunoassays [4]. This is crucial for accurately quantifying the aglycone form of the alkaloid in complex samples like processed foods or bodily fluids, where glycosides are also present and may interfere with non-specific detection methods.

Microbiological Studies on Quorum Sensing and Biofilm Modulation

Solanidine's demonstrated ability to stimulate biofilm formation in Pseudomonas aeruginosa at sub-inhibitory concentrations, a property shared with solasodine, makes it a useful tool for studying the complex regulatory networks of bacterial communities [5]. It can serve as a positive control or a probe to investigate the molecular mechanisms underlying quorum-sensing interference and biofilm development in Gram-negative pathogens.

Technical Documentation Hub

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